molecular formula C41H70N2O32 B054495 Sialyl-Le(a) oligosaccharide CAS No. 117978-16-2

Sialyl-Le(a) oligosaccharide

Cat. No. B054495
M. Wt: 1103 g/mol
InChI Key: GWBANRIMYAAKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sialyl-Le(a) oligosaccharide is a complex carbohydrate structure that is commonly found on the surface of human cells. It is composed of several sugar molecules that are linked together in a specific arrangement. Sialyl-Le(a) is known to play a role in a variety of biological processes, including inflammation, cancer metastasis, and immune system function.

Mechanism Of Action

The mechanism of action of Sialyl-Le(a) oligosaccharide is complex and not fully understood. It is known to interact with specific proteins on the surface of cells, which can affect their function. For example, Sialyl-Le(a) has been shown to modulate the activity of certain immune cells, which can impact the body's response to infection and disease.

Biochemical And Physiological Effects

Sialyl-Le(a) oligosaccharide has a variety of biochemical and physiological effects on the body. It is known to play a role in inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been shown to modulate the activity of certain enzymes and proteins, which can affect the body's overall metabolism and physiology.

Advantages And Limitations For Lab Experiments

One advantage of using Sialyl-Le(a) oligosaccharide in lab experiments is that it is a well-characterized molecule with known properties and effects. This makes it a useful tool for studying specific biological processes and mechanisms. However, its complex structure and synthesis method can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Sialyl-Le(a) oligosaccharide. One area of interest is its potential as a therapeutic target for certain diseases, such as cancer. Researchers are also exploring its role in immune system function and inflammation, as well as its potential as a diagnostic tool for certain types of cancer and other diseases. In addition, advances in synthesis methods may allow for the creation of new and more complex carbohydrate structures with potential therapeutic applications.

Synthesis Methods

The synthesis of Sialyl-Le(a) oligosaccharide is a complex process that involves several steps. One common method involves the use of enzymes to catalyze the formation of the sugar molecules and link them together in the appropriate arrangement. Another method involves chemical synthesis, where specific chemical reactions are used to create the desired structure. Both of these methods require specialized equipment and expertise to achieve the desired outcome.

Scientific Research Applications

Sialyl-Le(a) oligosaccharide has been the subject of extensive scientific research due to its role in a variety of biological processes. Researchers have studied its effects on inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been used as a diagnostic tool for certain types of cancer and other diseases.

properties

CAS RN

117978-16-2

Product Name

Sialyl-Le(a) oligosaccharide

Molecular Formula

C41H70N2O32

Molecular Weight

1103 g/mol

IUPAC Name

2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C41H70N2O32/c1-10-21(55)26(60)27(61)37(66-10)71-31-18(9-49)69-36(73-34-24(58)16(7-47)67-38(28(34)62)70-30(15(54)6-46)22(56)13(52)4-44)20(43-11(2)50)33(31)72-39-29(63)35(25(59)17(8-48)68-39)75-41(40(64)65)3-12(51)19(42)32(74-41)23(57)14(53)5-45/h4,10,12-39,45-49,51-63H,3,5-9,42H2,1-2H3,(H,43,50)(H,64,65)

InChI Key

GWBANRIMYAAKQB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O

synonyms

NeuAcalpha2-3Galbeta1-4-Fucalpha1-GlcNAcbeta1-3Galbeta1-4Glc
sialyl-Le(a) oligosaccharide
sialylated lacto-N-fucopentaose II

Origin of Product

United States

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